molecular formula C9H9NO4 B2516345 3-Pyridineacetic acid, 6-(methoxycarbonyl)- CAS No. 154586-80-8

3-Pyridineacetic acid, 6-(methoxycarbonyl)-

Cat. No. B2516345
CAS RN: 154586-80-8
M. Wt: 195.174
InChI Key: XWJOLQAIRZCNNT-UHFFFAOYSA-N
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Description

The compound "3-Pyridineacetic acid, 6-(methoxycarbonyl)-" is a chemical entity that can be associated with a class of compounds known for their potential antioxidant properties. This compound is structurally related to the 6-substituted-2,4-dimethyl-3-pyridinols, which have been synthesized and studied for their interesting antioxidant capabilities .

Synthesis Analysis

The synthesis of related compounds involves a series of steps that can include low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and multi-step intramolecular strategies such as Friedel-Crafts reactions and inverse-demand Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol, which shares a functional group with the compound of interest, was achieved by an alternate route involving a Baeyer-Villiger reaction on a substituted benzaldehyde precursor .

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallographic analysis . For instance, the molecular and crystal structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined to crystallize in the monoclinic space group P21/c and was found to be stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of these compounds, particularly their behavior as antioxidants, has been examined through studies of radical-initiated autoxidations. Some of the synthesized pyridinols have been identified as highly effective phenolic chain-breaking antioxidants, which suggests that the compound "3-Pyridineacetic acid, 6-(methoxycarbonyl)-" may also exhibit similar reactivity .

Physical and Chemical Properties Analysis

The basicity of the pyridinols was found to approach physiological pH with increasing electron density in the ring, indicating that the electronic properties of the substituents can significantly influence the compound's behavior . Additionally, the stability of these compounds to air oxidation varies, with some being indefinitely stable while others decompose upon extended exposure to the atmosphere . The physical properties such as melting points, solubility, and thermal behavior can be inferred from related compounds, which have been characterized using thermal and X-ray analyses .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-methoxycarbonylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)7-3-2-6(5-10-7)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJOLQAIRZCNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridineacetic acid, 6-(methoxycarbonyl)-

CAS RN

154586-80-8
Record name 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
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